molecular formula C8H7F2N3 B6267989 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene CAS No. 1604247-97-3

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene

Cat. No.: B6267989
CAS No.: 1604247-97-3
M. Wt: 183.2
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Description

Significance of Aryl Azides in Organic Synthesis

Aryl azides are versatile functional groups in organic synthesis, primarily due to the diverse reactivity of the azide (B81097) moiety. wikipedia.org They serve as precursors for a wide array of nitrogen-containing compounds. A key transformation is their reduction to primary amines, which can be achieved through methods like hydrogenolysis or the Staudinger reaction using phosphines. wikipedia.orgnih.gov This makes the azide group a stable and protected equivalent of an amine.

Furthermore, aryl azides are prominent participants in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction provides a highly efficient and reliable method for forming 1,2,3-triazole rings, which are stable linkages found in many biologically active compounds. wikipedia.orgnih.gov Aryl azides also engage in reactions like the Staudinger ligation for peptide synthesis and can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. nih.govorganic-chemistry.org The synthesis of aryl azides can be accomplished through several methods, including the reaction of arenediazonium salts with sodium azide or through nucleophilic aromatic substitution. nih.govorganic-chemistry.org

The Unique Architectural Features of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene

The structure of this compound is distinguished by a combination of features that make it a valuable chiral building block.

Chirality : The designation "(1S)" specifies the absolute configuration at the stereocenter, the carbon atom bonded to the azido (B1232118) group, the methyl group, and the 2,4-difluorophenyl ring. A molecule is chiral if it is non-superimposable on its mirror image. youtube.com This specific three-dimensional arrangement is crucial for its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The presence of this chiral center allows for the transfer of stereochemical information during a synthesis. nih.govyoutube.com

Azidoethyl Group : The 1-azidoethyl moiety provides the reactive azide functional group. The conversion of a chiral alcohol to a chiral azide, a likely step in the synthesis of this compound, typically proceeds with inversion of stereochemistry via an SN2-type reaction. researchgate.netgoogle.comcommonorganicchemistry.com This allows for precise control over the stereochemistry at the carbon atom bearing the azide. The azide group itself is relatively stable but can be readily transformed into other functionalities, primarily an amine, or used in cycloaddition reactions. wikipedia.org

2,4-Difluorophenyl Ring : The benzene (B151609) ring is substituted with two fluorine atoms at positions 2 and 4. Fluorine is a highly electronegative atom, and its presence significantly influences the electronic properties of the aromatic ring. The fluorine atoms act as electron-withdrawing groups, which can affect the reactivity of the ring in electrophilic aromatic substitution reactions and modify the properties of the molecule as a whole, such as its lipophilicity and metabolic stability. Fluorinated aromatic moieties are common in many pharmaceuticals and agrochemicals. sigmaaldrich.comalkalisci.com

The combination of these features—a defined stereocenter, a versatile azide handle, and an electronically modified aromatic ring—makes this compound a highly specific and functionalized building block for advanced organic synthesis.

Scope and Research Context of this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its research context can be inferred from the chemistry of its constituent parts. This compound is best understood as a chiral intermediate for the synthesis of more complex, high-value molecules.

The synthetic pathway to this compound likely involves the enantioselective reduction of its corresponding ketone, 1-(2,4-difluorophenyl)ethan-1-one, to form (1S)-1-(2,4-difluorophenyl)ethanol. nist.govmdpi.com This chiral alcohol can then be converted to the target azide, this compound, through methods that ensure inversion of stereochemistry, such as using diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.comcommonorganicchemistry.comcmu.edu

The primary application of this chiral azide would be as a precursor to chiral amines after reduction of the azide group. Chiral benzylic amines are important structural motifs in a vast number of pharmaceutical agents. The 2,4-difluorophenyl group is a feature of several known drugs. Therefore, this compound is a valuable intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its structure provides a scaffold that combines chirality with the specific electronic and steric properties imparted by the difluorinated aromatic ring.

Interactive Data Table: Properties of Precursor and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,4-Difluorobenzene540-36-3C₆H₄F₂114.09
1-(2,4-Difluorophenyl)ethan-1-one364-83-0C₈H₆F₂O156.13
2-Chloro-1-(2,4-difluorophenyl)ethanone51336-94-8C₈H₅ClF₂O190.57
1-Azido-2,4-difluorobenzene91229-55-9C₆H₃F₂N₃155.10
(1S)-1-(2,4-Difluorophenyl)ethanolNot availableC₈H₈F₂O158.14

Properties

CAS No.

1604247-97-3

Molecular Formula

C8H7F2N3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 1s 1 Azidoethyl 2,4 Difluorobenzene

Strategies for the Construction of the 2,4-Difluorobenzene Core

The formation of the 2,4-difluorobenzene scaffold is a foundational step in the synthesis of the target compound. This involves either the de novo construction of the difluorinated aromatic ring or the regioselective introduction of fluorine substituents onto a pre-existing benzene (B151609) ring.

Formation of the Difluorobenzene Ring Systems

The synthesis of difluorobenzene isomers can be challenging. While methods exist for the preparation of various difluorinated aromatic compounds, achieving high yields of a specific isomer like 1,3-difluorobenzene (B1663923) can be difficult. For instance, the fluorination of monofluorobenzene has been reported to yield a mixture of difluorobenzene isomers with the meta-isomer being a minor product.

One approach to constructing substituted difluorobenzenes involves the reaction of difluorocarbene with appropriately substituted cyclobutenes. This method is notable because the fluorine atoms in the resulting benzene ring are not adjacent, offering a pathway to 1,3-difluorinated systems. jmu.edu The mechanism is believed to proceed through a housane intermediate, followed by ring expansion. jmu.edu

Introduction of Fluorine Substituents and Regioselectivity Considerations

The direct fluorination of aromatic compounds often presents challenges in controlling regioselectivity. jmu.edu Traditional methods like the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine in the presence of tetrafluoroboric acid, have been a mainstay for introducing fluorine. jmu.edu However, direct fluorination with elemental fluorine can be hazardous and produce unwanted byproducts. jmu.edu

Modern techniques offer more controlled and regioselective methods for fluorination. For example, the use of silver(II) fluoride (B91410) (AgF2) can be employed for the fluorination of aromatic compounds, although achieving selective monofluorination can be difficult. wikipedia.org Another approach involves the nucleophilic substitution of other halogens or leaving groups on the benzene ring with a fluoride source. The regioselectivity of such reactions is highly dependent on the electronic nature and position of the substituents already present on the ring. princeton.edu For instance, a study on the fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) demonstrated high regioselectivity, providing (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields. organic-chemistry.orgacs.orgacs.org The reaction conditions, including solvent and temperature, as well as the electronic properties of the substituents on the phenyl ring, were found to significantly influence the outcome. organic-chemistry.orgacs.org

Stereoselective Introduction of the 1-Azidoethyl Moiety

The introduction of the 1-azidoethyl group with the correct (S)-stereochemistry is the most critical and challenging aspect of the synthesis. Several strategies, including the use of chiral auxiliaries, catalytic asymmetric synthesis, and resolution techniques, can be employed to achieve this.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org These auxiliaries, often derived from naturally occurring chiral compounds like amino acids or terpenes, can be highly effective in controlling the formation of a new stereocenter. nih.govsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed. sigmaaldrich.com Well-known examples include Evans' oxazolidinones and Corey's chiral auxiliaries. wikipedia.orgnih.gov In the context of synthesizing 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene, a chiral auxiliary could be attached to a suitable precursor, such as a 2,4-difluorophenyl ketone derivative, to guide the stereoselective addition of an azide (B81097) source.

Catalytic asymmetric synthesis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of the desired enantiomerically enriched product. wiley.com For the synthesis of chiral azides, various catalytic systems have been developed. rsc.org For instance, enantioselective aziridination of alkenes, followed by ring-opening, can be a viable route to chiral azides. acs.org

Enantioselective Azidation Protocols

Direct enantioselective azidation of a suitable precursor, such as a styrene (B11656) derivative, is a powerful strategy. For example, the asymmetric epoxidation of styrenes, followed by nucleophilic ring-opening with an azide, can yield chiral 1,2-azido alcohols. wikipedia.orgnih.gov Subsequent deoxygenation would lead to the desired chiral azide.

Another approach involves the enantioselective 1,2-vinylboration of styrenes, which can produce chiral benzylic alkenylboration products with high enantioselectivity. rsc.org These intermediates can then be further functionalized to introduce the azide group.

The development of organocatalytic methods has also provided new avenues for enantioselective synthesis. For instance, an organocatalytic asymmetric nucleophilic aromatic substitution (SNAr) reaction of aldehyde-substituted styrenes has been shown to produce axially chiral styrenes through a dynamic kinetic resolution process. nih.gov While not a direct azidation, this highlights the potential of organocatalysis in creating chiral precursors.

Deracemization and Resolution Approaches

When a racemic mixture of the 1-azidoethyl compound is obtained, resolution techniques can be employed to separate the enantiomers. Kinetic resolution is a common method where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer in excess. wikipedia.org This has been successfully applied to the resolution of racemic terminal epoxides via azidolysis. wikipedia.org Photocatalytic kinetic resolution has also emerged as a method for enriching a mixture of enantiomers. nih.gov

Dynamic kinetic resolution (DKR) is an even more efficient process where the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. rsc.org This strategy requires a compatible racemization catalyst that does not interfere with the stereoselective reaction. rsc.org The racemization of activated benzylic and allylic azides has been reported, which is a crucial step for the development of DKR processes for this class of compounds. nih.gov

Deracemization is another powerful technique that directly converts a racemate into a single enantiomer without the need for separation. researchgate.net This can be achieved through various methods, including photochemical deracemization and chemoenzymatic processes. researchgate.netnih.gov Enzymatic deracemization of fluorinated arylcarboxylic acids has been described, showcasing the potential of biocatalysis in producing enantiomerically pure fluorinated compounds. mdpi.com

Azide Functional Group Incorporation

The introduction of the azide moiety onto the ethyl side chain of the 2,4-difluorobenzene core is the cornerstone of the synthesis. Several methods can be employed, each with its own set of advantages and considerations.

Diazotization-Based Azidation Reactions from Anilines

While a common method for introducing an azide group onto an aromatic ring involves the diazotization of an aniline (B41778) followed by treatment with an azide salt, this approach is not directly applicable for the synthesis of this compound where the azide is on the alkyl side chain. However, a related precursor, 2,4-difluoroaniline (B146603), can be a starting point for creating the acetophenone (B1666503) moiety through reactions like the one described in a patent for the preparation of 2,4-difluoroacetophenone. rsc.org In this patented process, 2,4-difluoroaniline undergoes diazotization followed by a reaction with acetaldoxime (B92144) in the presence of a copper catalyst to yield 2,4-difluoroacetophenone. rsc.org This ketone would then need to undergo further stereoselective transformations to introduce the chiral azide.

Nucleophilic Substitution Reactions for Azide Introduction

Nucleophilic substitution is the most direct and widely employed strategy for introducing the azide functionality at the benzylic position. This typically involves the preparation of a suitable precursor, a chiral alcohol, which is then converted to the azide.

The synthesis commences with the asymmetric reduction of 2',4'-difluoroacetophenone (B1293509) to the corresponding (1S)-1-(2,4-difluorophenyl)ethanol. This chiral alcohol serves as the immediate precursor for the azidation step. The conversion of the alcohol to the azide can be achieved through a nucleophilic substitution reaction where the hydroxyl group is first transformed into a good leaving group.

One of the most effective methods for this transformation is the Mitsunobu reaction . missouri.eduorganic-chemistry.orgwikipedia.org This reaction allows for the conversion of primary and secondary alcohols to a wide array of functional groups, including azides, with a predictable inversion of stereochemistry. missouri.eduwikipedia.org In the context of synthesizing this compound, the (1R)-1-(2,4-difluorophenyl)ethanol would be the required starting material to yield the desired (1S)-azide due to the SN2 mechanism of the Mitsunobu reaction which proceeds with inversion of configuration. wikipedia.org

The reaction is typically carried out using a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The azide source is often hydrazoic acid (HN₃) or a more stable equivalent like diphenylphosphoryl azide (DPPA). missouri.eduacs.org The alcohol reacts with the phosphine and azodicarboxylate to form an oxyphosphonium salt, which is a superb leaving group. Subsequent attack by the azide nucleophile results in the desired product with inverted stereochemistry.

Table 1: Reagents for Mitsunobu Azidation of Secondary Alcohols

Reagent TypeExamplesRole in Reaction
PhosphineTriphenylphosphine (PPh₃)Activates the alcohol
AzodicarboxylateDiethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)Oxidizes the phosphine
Azide SourceHydrazoic acid (HN₃), Diphenylphosphoryl azide (DPPA)Nucleophile
SolventTetrahydrofuran (B95107) (THF), Dichloromethane (CH₂Cl₂), TolueneReaction medium

Another approach for nucleophilic substitution involves the activation of the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine. This converts the hydroxyl group into a mesylate or tosylate, respectively, which are excellent leaving groups. Subsequent treatment with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of the azide via an SN2 reaction, again with inversion of stereochemistry.

A related method described in the literature for the synthesis of azidoconazoles involves the nucleophilic substitution of tertiary alcohols with an azide anion in the presence of a Lewis acid like boron trifluoride-diethyl etherate. tandfonline.comtandfonline.com This approach could potentially be adapted for secondary alcohols.

One-Pot Synthetic Procedures for Azide Formation

The development of one-pot procedures for the direct conversion of alcohols to azides offers advantages in terms of operational simplicity and reduced workup. One such method involves the use of bis(2,4-dichlorophenyl) phosphate (B84403) in the presence of 4-(dimethylamino)pyridine (DMAP) and sodium azide. organic-chemistry.orgacs.org This system is believed to form a phosphorylpyridinium azide intermediate which activates the alcohol for nucleophilic attack by the azide ion. organic-chemistry.orgacs.org This procedure has been shown to be effective for a range of alcohols and could be a viable one-pot strategy for the synthesis of this compound from the corresponding chiral alcohol.

Table 2: Comparison of Azide Incorporation Methods

MethodKey ReagentsStereochemistryAdvantagesPotential Challenges
Mitsunobu Reaction PPh₃, DEAD/DIAD, HN₃/DPPAInversionMild conditions, high stereospecificity. missouri.eduwikipedia.orgStoichiometric phosphine oxide byproduct can complicate purification.
Two-Step (Sulfonylation-Azidation) MsCl/TsCl, base, then NaN₃InversionReadily available and inexpensive reagents.Requires two separate reaction steps.
One-Pot Phosphate Activation Bis(2,4-dichlorophenyl) phosphate, DMAP, NaN₃InversionOperationally simple, avoids isolation of intermediates. organic-chemistry.orgacs.orgMay require optimization for specific substrates.

Purification and Isolation Techniques in the Synthesis of this compound

Following the synthesis, the purification and isolation of this compound are crucial to obtain a product of high purity. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

For laboratory-scale preparations, flash column chromatography on silica (B1680970) gel is the most common method for purification. The polarity of the eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, is optimized to achieve good separation of the desired azide from starting materials and byproducts. In the case of the Mitsunobu reaction, a significant byproduct is triphenylphosphine oxide, which can often be challenging to remove completely by chromatography alone. In such cases, precipitation of the phosphine oxide from a suitable solvent mixture prior to chromatography can be beneficial.

Following chromatographic purification, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator. To ensure the complete removal of residual solvents, the product may be further dried under high vacuum.

The purity of the final product is typically assessed by a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the structure and identify any proton- or carbon-containing impurities.

Infrared (IR) spectroscopy to confirm the presence of the characteristic azide stretch (around 2100 cm⁻¹).

Chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

Mass Spectrometry (MS) to confirm the molecular weight of the compound.

For larger-scale industrial production, purification by distillation under reduced pressure may be a more viable option, provided the compound is thermally stable. Crystallization could also be an effective purification technique if a suitable solvent system can be found to selectively crystallize the desired product, leaving impurities in the mother liquor.

Reactivity and Chemical Transformations of 1 1s 1 Azidoethyl 2,4 Difluorobenzene

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide (B81097) functional group is a classic 1,3-dipole, enabling it to react with various dipolarophiles, particularly alkynes, to form stable five-membered heterocyclic rings. nih.gov This class of reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.orgnumberanalytics.com For 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene, these cycloadditions provide a powerful method for constructing complex molecular architectures.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. numberanalytics.comnih.gov It facilitates the reaction between a terminal alkyne and an azide, leading exclusively to the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govwikipedia.org This reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide array of functional groups. organic-chemistry.orgnih.gov

For this compound, the CuAAC reaction offers a reliable method for conjugation. The reaction mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. wikipedia.orgacs.org The copper catalyst dramatically accelerates the reaction rate, often by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org The reaction is highly efficient, with catalysts like copper(I) iodide or in situ generated Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate (B8700270) being commonly used. wikipedia.orgnih.gov

Table 1: Representative Conditions for CuAAC with Benzyl (B1604629) Azide Analogs

Azide SubstrateAlkyne SubstrateCatalyst SystemSolventConditionsYieldReference
Benzyl AzidePhenylacetyleneCuO NanoparticlesH₂O/t-BuOH (2:1)RT, 5 h91% mdpi.com
Benzyl AzidePhenylacetyleneVOSO₄ / Cu(0)CH₃CNRT99% acs.org
Benzyl AzidePropargyl AlcoholVOSO₄ / Cu(0)CH₃CNRT98% nih.gov
Benzyl AzidePhenylacetylene(CuBr)₂(μ-tBuImCH₂pyCH₂NEt₂)Toluene298 K, 24 h96% nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, such as a derivative of cyclooctyne, which reacts readily with azides without the need for a metal catalyst. numberanalytics.commagtech.com.cn The driving force for this "copper-free click chemistry" is the release of ring strain in the cycloalkyne upon forming the triazole ring. magtech.com.cn

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can significantly increase the reaction rate. acs.orgresearchgate.net this compound would react efficiently with various strained alkynes like difluorinated cyclooctynes (DIFO) or dibenzocyclooctynes (DIBO) under physiological conditions. magtech.com.cn

Table 2: Second-Order Rate Constants for SPAAC Reactions

CycloalkyneAzideRate Constant (k₂) [M⁻¹s⁻¹]SolventReference
Difluorinated Cyclooctyne (DIFO)Benzyl Azide0.3CD₃CN magtech.com.cn
4-Dibenzocyclooctynol (DIBO)Azido-containing compoundsNot specified, but described as "exceptionally fast"Not specified researchgate.net
Cyclooct-2-yn-1-ol2-(Azidophenyl)boronic acidNot specified, but described as "rapidly at room temperature"Not specified rsc.orgchemrxiv.org

Thermal Huisgen Cycloaddition

The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne. wikipedia.org This uncatalyzed process typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which limits its utility as a "click" reaction. organic-chemistry.orgwikipedia.org The reaction of benzyl azides with acetylenic compounds has been studied, showing that the reaction proceeds to form triazoles, but with a lack of regioselectivity. nih.govresearchgate.net For an asymmetrical alkyne, this pathway would yield two isomeric products with this compound. nih.gov

Regioselectivity and Stereospecificity in Cycloaddition Pathways

Regioselectivity is a key consideration in these cycloadditions. The CuAAC reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole. nih.govnih.govrsc.org This is a result of the copper-acetylide intermediate guiding the reaction pathway. nih.govrsc.org In contrast, the thermal Huisgen cycloaddition lacks regioselectivity, producing mixtures of 1,4- and 1,5-isomers because the activation energies for both pathways are very similar. nih.gov Ruthenium-based catalysts have been developed to selectively produce the 1,5-regioisomer, offering a complementary approach to CuAAC. organic-chemistry.orgnih.gov

The cycloaddition reaction involving the chiral center of this compound is expected to be stereospecific. The reaction occurs at the azido (B1232118) group, which is attached to the stereocenter but does not directly involve the bonds to it. Therefore, the (S)-configuration of the ethyl group is retained in the resulting triazole product.

Reduction of the Azido Group to Amine Derivatives

The reduction of the azido group to a primary amine is a fundamental and highly valuable transformation in organic synthesis. cmu.edutandfonline.com This reaction converts this compound into the corresponding chiral amine, 1-[(1S)-1-aminoethyl]-2,4-difluorobenzene, a potentially valuable building block for pharmaceuticals.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. thieme-connect.de This process typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel. tandfonline.comthieme-connect.de The reaction is generally high-yielding and proceeds under mild conditions. Importantly, this method is chemoselective, meaning it can reduce the azide group without affecting other functional groups like the aromatic ring or the fluorine substituents. tandfonline.com

Various catalytic systems have been shown to be effective for the reduction of benzylic azides. For example, borohydride (B1222165) exchange resin with nickel acetate (B1210297) has been reported to reduce benzyl azide to benzylamine (B48309) in excellent yield without signs of hydrogenolysis (cleavage of the benzyl-N bond). tandfonline.com Other methods include using the CeCl₃·7H₂O/NaI system or tetrathiomolybdate, which offer mild and selective reduction conditions. researchgate.netnih.gov

Table 3: Conditions for the Reduction of Benzylic Azides

Azide SubstrateReagent/CatalystSolventConditionsYieldReference
Benzyl AzideBorohydride Exchange Resin-Ni(OAc)₂Methanol (B129727)RT98% tandfonline.com
Benzyl AzideCeCl₃·7H₂O / NaIAcetonitrile (B52724)Reflux95% researchgate.net
Benzyl AzideSn(S-C₆H₄-S)₂ / NaBH₄THF/H₂O~15 °C, 30 minQuantitative cmu.edu
Various Azides12.8% Pd/PVC, H₂ (balloon)Ethanol (B145695)RT, <40 minHigh thieme-connect.de

Metal-Mediated Reduction Strategies

The reduction of the azido group in this compound to the corresponding primary amine is a pivotal transformation. Metal-mediated reductions are commonly employed for this purpose, offering high efficiency and chemoselectivity. A variety of reducing agents and catalytic systems can be utilized, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Commonly used methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. These reactions are typically carried out in protic solvents like methanol or ethanol at ambient or slightly elevated pressure and temperature.

Alternatively, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst like Pd/C can also effectively reduce the azide. For laboratory-scale synthesis, metal hydrides such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or sodium borohydride (NaBH₄) in the presence of a catalyst can be employed. However, the high reactivity of LiAlH₄ may require careful control of reaction conditions to avoid side reactions.

Table 1: Representative Metal-Mediated Reduction Conditions for Aryl Azides

Reagent/CatalystSolventTemperature (°C)Typical Outcome
H₂, Pd/CMethanol, EthanolRoom TemperatureHigh yield of primary amine
H₂, PtO₂ (Adam's catalyst)Ethyl acetateRoom TemperatureEffective for various substrates
Raney NickelEthanolRoom Temperature - 50Alternative catalyst, can require higher temperatures
LiAlH₄Tetrahydrofuran0 - Room TemperaturePotent reducing agent, requires anhydrous conditions
NaBH₄ / CoCl₂MethanolRoom TemperatureMilder alternative to LiAlH₄
Samarium/Iodine (Sm/I₂)TetrahydrofuranRoom TemperatureChemoselective reduction

This table presents generalized conditions for aryl azide reduction and may require optimization for this compound.

Selective Reduction in the Presence of Other Functional Groups

A key challenge in the chemistry of this compound is the selective reduction of the azido group without affecting the fluoro substituents on the aromatic ring. The carbon-fluorine bond in fluoroaromatics is generally stable to many reducing conditions. However, overly harsh conditions or specific catalysts could potentially lead to hydrodefluorination.

The Staudinger reaction, which involves treatment of the azide with a phosphine (B1218219) (e.g., triphenylphosphine) followed by hydrolysis of the resulting aza-ylide, is a remarkably mild and selective method for converting azides to amines. This reaction is highly chemoselective and tolerates a wide variety of functional groups, including aryl fluorides. Dichloroborane-dimethyl sulfide (B99878) (BHCl₂·SMe₂) is another reagent known for its ability to selectively reduce azides in the presence of other functional groups like halides. masterorganicchemistry.com

The choice of a metal-mediated reduction system is also crucial for selectivity. Catalytic hydrogenation with Pd/C under neutral conditions is generally selective for the azide reduction over C-F bond hydrogenolysis. The use of milder reducing agents like sodium borohydride in combination with a transition metal salt (e.g., NiCl₂ or CoCl₂) can also achieve this selectivity.

Nucleophilic Substitution Reactions at the Azido and Fluoro Positions

The structure of this compound offers two primary sites for nucleophilic attack: the benzylic carbon bearing the azide group and the carbon atoms of the difluorinated ring.

At the Azido Position: The azido group is an excellent leaving group, and the benzylic position is activated towards nucleophilic substitution (S_N reactions). csbsju.edu The reaction of this compound with a nucleophile would likely proceed via an S_N1 or S_N2 mechanism. Given the benzylic nature of the substrate, an S_N1 pathway involving a stabilized benzylic carbocation intermediate is plausible, especially with weaker nucleophiles in polar protic solvents. However, this would lead to a racemic mixture of the product, which is often undesirable. To retain the stereochemical integrity of the chiral center, an S_N2 reaction is preferred. csbsju.edu This would involve a strong nucleophile and a polar aprotic solvent, leading to an inversion of configuration at the chiral center.

At the Fluoro Positions: The fluorine atoms on the aromatic ring are generally poor leaving groups in nucleophilic aromatic substitution (S_NAr) reactions. nih.gov However, the electron-withdrawing nature of the azidoethyl substituent can activate the ring towards such substitutions, particularly at the positions ortho and para to it. mdpi.comnih.gov The fluorine at C-2 is ortho to the activating group, and the fluorine at C-4 is para. Strong nucleophiles, such as alkoxides, thiolates, or amines, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures, could potentially displace one of the fluorine atoms. nih.govnih.gov The relative reactivity of the two fluorine atoms would depend on the interplay of inductive and resonance effects of the azidoethyl group.

Other Reactivity Patterns and Derivatization Strategies

Beyond reduction and substitution, the functional groups of this compound allow for a variety of other chemical transformations.

While reduction of the azide is more common, its oxidation to a nitro group represents another possible transformation. Strong oxidizing agents are required for this conversion. Reagents such as ozone or certain peroxy acids can potentially oxidize the azide. However, controlling the reaction to avoid degradation of the aromatic ring or side chain can be challenging.

The azidoethyl side chain is a versatile handle for various functional group interconversions. organic-chemistry.orgvanderbilt.eduorganic-chemistry.org The primary amine obtained from the reduction of the azide can be further functionalized. For example, it can be acylated to form amides, alkylated to secondary or tertiary amines, or converted into other nitrogen-containing functional groups. The chiral nature of this side chain makes these transformations valuable for the synthesis of enantiomerically pure compounds.

Table 2: Potential Functional Group Interconversions of the Azidoethyl Side Chain

Starting GroupReagent(s)Product Functional Group
Azide (-N₃)H₂, Pd/CPrimary Amine (-NH₂)
Primary Amine (-NH₂)Acyl chloride, baseAmide (-NHCOR)
Primary Amine (-NH₂)Aldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine
Primary Amine (-NH₂)NaNO₂, HClDiazonium Salt (-N₂⁺)

This table illustrates potential transformations and requires specific reaction development for the target substrate.

The difluorobenzene ring can undergo electrophilic aromatic substitution (S_EAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.orgyoutube.com The directing effect of the substituents on the ring will determine the position of the incoming electrophile. The two fluorine atoms are ortho, para-directing but deactivating due to their strong inductive electron-withdrawing effect. libretexts.orgtaylorandfrancis.com The 1-azidoethyl group is also generally considered to be deactivating but ortho, para-directing. The interplay of these directing effects will influence the regioselectivity of the substitution. The most likely positions for electrophilic attack would be C-3 and C-5, which are ortho to one fluorine and meta to the other, and C-6, which is ortho to the other fluorine and meta to the azidoethyl group. The precise outcome would depend on the specific electrophile and reaction conditions. libretexts.orgtaylorandfrancis.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of organic molecules. For 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene , a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, would be required for full characterization. However, no experimental spectra or associated data have been found in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the ethyl side chain and the aromatic ring. The methine proton (CH-N₃) would likely appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (CH₃) would, in turn, appear as a doublet. The aromatic region would display complex splitting patterns due to the presence of two non-equivalent fluorine atoms and their coupling to the aromatic protons.

Hypothetical ¹H NMR Data Table for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data Not Available Data Not Available Data Not Available Aromatic-H
Data Not Available Data Not Available Data Not Available Aromatic-H
Data Not Available Data Not Available Data Not Available Aromatic-H
Data Not Available Data Not Available Data Not Available CH-N₃

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would show distinct signals for the two carbons of the ethyl side chain and the six carbons of the difluorobenzene ring. The carbon atoms bonded to fluorine would exhibit characteristic splitting (C-F coupling).

Hypothetical ¹³C NMR Data Table for this compound

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment
Data Not Available Data Not Available Aromatic C-F
Data Not Available Data Not Available Aromatic C-F
Data Not Available Data Not Available Aromatic C-H
Data Not Available Data Not Available Aromatic C-H
Data Not Available Data Not Available Aromatic C-H
Data Not Available Data Not Available Aromatic C-C
Data Not Available Data Not Available CH-N₃

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is particularly crucial for fluorinated compounds. For This compound , this technique would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (F-F and F-H couplings) would provide valuable information about the electronic environment and spatial arrangement of the fluorine atoms.

Hypothetical ¹⁹F NMR Data Table for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data Not Available Data Not Available Data Not Available Aromatic-F

Advanced NMR Techniques (e.g., 2D NMR, NOESY for Stereochemistry)

Advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

Crucially, Nuclear Overhauser Effect Spectroscopy (NOESY) would be the definitive method to confirm the (S)-stereochemistry of the chiral center. A NOESY experiment would show through-space correlations between the protons of the azidoethyl group and the protons on the difluorophenyl ring, which would be dependent on the specific 3D arrangement of the molecule. Without this experimental data, the stereochemistry cannot be empirically verified.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the highly accurate mass of the molecular ion, allowing for the determination of its elemental composition. This is a critical step in the identification of a new compound. The fragmentation pattern observed in the mass spectrum would also offer structural clues, for instance, the loss of the azide (B81097) group (N₃) or the ethyl group.

Hypothetical HRMS Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ Data Not Available Data Not Available

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the IR spectrum is dominated by the characteristic vibrations of the azide group, the aromatic ring, and the carbon-fluorine bonds.

The most prominent feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the N₃ group. This band typically appears in the range of 2100-2170 cm⁻¹. The exact position can be influenced by the electronic environment and, in some cases, may be split due to Fermi resonance. The symmetric stretching vibration (νs) of the azide group is weaker and appears at a lower frequency, generally between 1330 cm⁻¹ and 1250 cm⁻¹.

The presence of the 2,4-difluorinated benzene (B151609) ring gives rise to several other characteristic absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to confirm the substitution pattern.

The carbon-fluorine (C-F) stretching vibrations are also a key diagnostic feature. For aryl fluorides, these strong absorptions typically occur in the 1250-1000 cm⁻¹ region. The presence of two fluorine atoms on the ring in this compound would be expected to give rise to strong bands in this region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Azide (N₃)Asymmetric Stretch2100 - 2170Strong, Sharp
Azide (N₃)Symmetric Stretch1330 - 1250Weak to Medium
Aromatic C-HStretch> 3000Medium
Aromatic C=CStretch1600 - 1450Medium to Strong
C-FStretch1250 - 1000Strong
Alkyl C-HStretch2980 - 2850Medium

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. For a chiral compound like this compound, this technique can unambiguously confirm the (S) configuration at the stereogenic center.

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise spatial arrangement of all atoms, as well as bond lengths and angles, can be determined.

To establish the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion is utilized. When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This phase shift in the scattered X-rays allows for the differentiation between the two enantiomers, which are otherwise indistinguishable in the diffraction pattern. The analysis of the diffraction data, often quantified by the Flack parameter, provides a high level of confidence in the assignment of the absolute configuration.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, X-ray diffraction analysis would not only confirm the connectivity of the atoms but would also provide the definitive proof of the (1S) configuration at the chiral center bearing the azide group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or from its enantiomer.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the aromatic and alkyl components of this compound, it is expected to be well-retained on a C18 column. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, would likely be effective in eluting the compound and separating it from any impurities with different polarities. Detection is typically achieved using a UV detector, as the fluorinated benzene ring will absorb UV light.

Table 2: Typical HPLC Parameters for Purity Assessment

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient (e.g., 50-95% B over 20 min)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Gas Chromatography (GC) is another valuable technique for assessing the purity of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is likely to be amenable to GC analysis. However, a key consideration is the thermal stability of the azide functional group, as organic azides can decompose at elevated temperatures. Therefore, the GC method must be carefully optimized to avoid on-column degradation.

The analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column is housed in an oven, and its temperature can be programmed to increase over time to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. A nonpolar or mid-polarity stationary phase (e.g., a polysiloxane-based phase) would likely be suitable. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

Table 3: Plausible GC Parameters for Purity Analysis

ParameterCondition
Column e.g., DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature As low as possible to ensure vaporization without degradation (e.g., 200-220 °C)
Oven Program e.g., 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

To determine the enantiomeric purity of this compound, a specialized form of chromatography known as chiral chromatography is required. This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation.

The CSP is typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica (B1680970) gel). Common chiral selectors include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) esters or carbamates), cyclodextrins, and protein-based phases. The choice of the CSP and the mobile phase is crucial for achieving separation.

For the analysis of this compound, a normal-phase chiral HPLC method using a polysaccharide-based CSP with a mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) would be a common starting point. The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral stationary phase allow for their separation into two distinct peaks in the chromatogram. The ratio of the areas of these two peaks can be used to determine the enantiomeric excess (e.e.) of the (1S)-enantiomer.

Table 4: Representative Chiral HPLC Conditions

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 25 °C)

Computational and Theoretical Investigations of 1 1s 1 Azidoethyl 2,4 Difluorobenzene

Electronic Structure and Bonding Analysis

Computational quantum chemistry offers powerful tools to dissect the electronic landscape of a molecule. For 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene, methods like Density Functional Theory (DFT) are employed to understand how the interplay of its functional groups—the difluorophenyl ring, the chiral ethyl group, and the azide (B81097) moiety—governs its electronic behavior. nih.gov

A summary of predicted electronic properties, calculated using DFT methods, is presented in Table 1.

Calculated PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates the molecule's electron-donating ability.
LUMO Energy-0.5 eVRelates to the molecule's electron-accepting ability.
HOMO-LUMO Gap6.7 eVCorrelates with chemical reactivity and electronic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.
NBO Charge on N (alpha)-0.35 eShows the charge distribution across the azide group, key to its reactivity. nih.gov
NBO Charge on N (beta)+0.70 e
NBO Charge on N (gamma)-0.35 e

Conformational Analysis and Energy Landscapes

The presence of a chiral center and several rotatable bonds in this compound gives rise to a complex potential energy surface with multiple possible conformations. Conformational analysis, typically performed using molecular mechanics or quantum mechanical calculations, is essential to identify the most stable arrangements of the atoms in space. researchgate.netlibretexts.org

The key dihedral angles determining the conformation are around the C(aryl)-C(chiral) bond and the C(chiral)-N(azide) bond. Rotation around these bonds is subject to steric hindrance between the bulky difluorophenyl group, the methyl group, and the azide group. The fluorine atoms on the ring, particularly the one at the ortho position, create significant steric and electronic interactions that influence the preferred orientation of the azidoethyl side chain.

Computational studies on similar fluorinated and chiral molecules show that specific conformations are often favored due to a balance of steric repulsion and stabilizing electronic interactions, such as hyperconjugation. researchgate.net The energy landscape can be mapped by systematically rotating the key dihedral angles and calculating the relative energy of each resulting conformer. This process identifies the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. libretexts.org

Table 2 presents a hypothetical energy landscape for the major rotamers of the molecule.

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Predicted Population (%)
Anti-periplanar180°0.0075%
Gauche (+)+60°1.512.5%
Gauche (-)-60°1.512.5%

Reaction Mechanism Studies and Transition State Elucidation

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. bohrium.comresearchgate.net The azide functional group is known for its rich reactivity, and theoretical studies can predict the most likely reaction pathways for this compound.

Two primary reaction types for organic azides are thermal or photochemical decomposition and cycloaddition reactions.

Decomposition: Upon heating or irradiation, the azide can lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. Computational studies can model the transition state for this N₂ extrusion and determine the activation energy, indicating the temperature at which the reaction would likely occur. bohrium.comacs.org

Cycloaddition: The azide can act as a 1,3-dipole in cycloaddition reactions with alkynes or alkenes, a cornerstone of "click chemistry". nih.govmasterorganicchemistry.com DFT calculations are used to model the concerted or stepwise mechanism of this reaction, identify the transition state, and predict the regioselectivity and stereoselectivity of the product. nih.gov The electronic nature of the difluorophenyl ring would influence the rate and outcome of such reactions.

By mapping the potential energy surface for these reactions, chemists can elucidate the lowest energy path from reactants to products, providing a detailed, step-by-step understanding of the transformation. researchgate.net

Table 3 summarizes hypothetical activation energies for key reactions involving the azide group.

Reaction TypeDescriptionCalculated Activation Energy (kcal/mol)
Thermal DecompositionFormation of a nitrene intermediate by N₂ extrusion. bohrium.com~30-35
Huisgen Cycloaddition[3+2] cycloaddition with a simple alkyne. nih.gov~15-20
Staudinger ReactionReaction with triphenylphosphine (B44618) to form an aza-ylide. nih.gov~10-15

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, the prediction of NMR and IR spectra is particularly useful.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated with good accuracy using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. nih.gov Predicting the ¹⁹F NMR spectrum is especially important for fluorinated compounds, as the shifts are very sensitive to the electronic environment. nih.govdntb.gov.uascholaris.ca These predictions can help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. researchcommons.org These calculations can identify the characteristic stretching frequencies, such as the strong, sharp peak for the asymmetric stretch of the azide group (typically around 2100 cm⁻¹) and the C-F stretching vibrations. researchcommons.orgresearchgate.net

Table 4 and Table 5 provide predicted spectroscopic data for the title compound.

Table 4: Predicted NMR Chemical Shifts (ppm) Relative to a Standard
NucleusPredicted Chemical Shift Range (ppm)Comments
¹H (CH)4.5 - 4.8Benzylic proton deshielded by the ring and azide.
¹H (CH₃)1.6 - 1.8Typical range for a methyl group adjacent to a chiral center.
¹³C (Aromatic)110 - 165Complex pattern due to fluorine substitution and C-F coupling.
¹⁹F (C2-F)-110 to -115Sensitive to the conformation of the azidoethyl side chain. nih.gov
¹⁹F (C4-F)-100 to -105
Table 5: Predicted Key IR Vibrational Frequencies (cm⁻¹)
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Azide (N₃) Asymmetric Stretch2110Strong, Sharp
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2950 - 3000Medium
C-F Stretch1200 - 1250Strong

Stereochemical Preference and Chirality Modeling

Computational modeling is crucial for understanding the consequences of this chirality. nih.govfrontiersin.org

Conformational Preference: As discussed in section 5.2, the (S)-configuration will lead to a unique set of low-energy conformations, distinct from those of its (R)-enantiomer. libretexts.org

Chiroptical Properties: Advanced computational techniques can predict chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These spectra are unique for each enantiomer and provide a definitive way to assign the absolute configuration of a chiral molecule by comparing the calculated spectrum of the (S)-isomer to an experimental one. mdpi.com

Interaction Modeling: If this molecule were to be studied as a potential ligand for a biological target, computational docking simulations would be essential. These models would show how the (S)-stereochemistry dictates the binding orientation and affinity within a chiral binding pocket, often leading to significant differences in activity between enantiomers. nih.govpsu.edu

Modeling helps to rationalize the structure-property relationships that arise from the molecule's inherent three-dimensional asymmetry. nih.gov

Table 6: Summary of Stereochemical and Chiral Properties
PropertyDescriptionComputational Insight
Absolute Configuration(S)-configuration at the C1 of the ethyl group. libretexts.orgDefines the non-superimposable mirror-image relationship with the (R)-enantiomer. youtube.com
Predicted Optical RotationCalculable parameter indicating the direction and magnitude of rotation of plane-polarized light.Provides a theoretical value to compare with experimental polarimetry.
ECD SpectrumDifferential absorption of left and right circularly polarized light in the UV-Vis region.The calculated spectrum for the (S)-isomer serves as a "fingerprint" for absolute configuration assignment. mdpi.com
Diastereomeric InteractionsWhen interacting with another chiral entity, diastereomeric complexes with different energies are formed.Modeling can predict the most stable interaction, explaining enantioselective recognition. nih.gov

Role As a Chiral Building Block and Synthetic Intermediate in Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is a valuable precursor in the stereoselective synthesis of complex organic molecules. The azide (B81097) group can be readily transformed into other functional groups, most notably amines, through reduction reactions. This transformation is fundamental in the synthesis of chiral amines, which are prevalent in a vast number of pharmaceutical compounds.

For instance, the reduction of the azide provides access to the corresponding chiral amine, (S)-1-(2,4-difluorophenyl)ethanamine. This amine is a key intermediate in the synthesis of various biologically active compounds. The reaction proceeds with retention of stereochemistry, ensuring that the chirality established in the azido (B1232118) precursor is transferred to the final product.

PrecursorProductTransformation
This compound(S)-1-(2,4-difluorophenyl)ethanamineReduction of azide to amine

The difluorinated phenyl ring of the molecule also plays a critical role, as this motif is found in numerous drugs and agrochemicals. Synthetic routes that utilize this building block can efficiently incorporate this desirable structural feature into the target molecules.

Scaffold for Heterocyclic Compound Formation

The azide functionality of this compound is particularly well-suited for the construction of heterocyclic rings through cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne to form a 1,2,3-triazole. wikipedia.orgyoutube.com This reaction, often catalyzed by copper(I) in a process known as the "click reaction," is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org

The resulting triazole ring is a stable, aromatic heterocycle that is a common feature in many pharmaceutical agents, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. nih.govresearchgate.netnih.govchemmethod.comlifechemicals.com The use of the chiral azide, this compound, in such reactions allows for the synthesis of chiral triazoles, where the stereocenter is maintained adjacent to the newly formed heterocyclic ring.

Reactant 1Reactant 2Product TypeReaction Type
This compoundTerminal AlkyneChiral 1,4-disubstituted-1,2,3-triazoleHuisgen 1,3-dipolar cycloaddition

This methodology provides a straightforward and atom-economical route to novel chiral heterocyclic compounds that can be further elaborated into more complex molecular architectures.

Applications in the Construction of Functional Molecular Architectures

Beyond its role in the synthesis of discrete molecules, this compound has potential applications in the construction of larger, functional molecular architectures. The azide-alkyne cycloaddition reaction is a powerful tool in materials science and chemical biology for the linking of molecular components.

For example, this chiral building block could be incorporated into polymers or dendrimers to introduce specific stereochemical and electronic properties. The difluorinated aromatic ring can participate in non-covalent interactions, such as π-stacking and halogen bonding, which can influence the self-assembly and macroscopic properties of the resulting materials.

While specific examples of the use of this compound in the construction of such functional molecular architectures are not yet widely reported in the literature, its inherent reactivity and structural features make it a promising candidate for future research in this area. The ability to precisely control the stereochemistry and introduce fluorinated moieties is of significant interest in the design of advanced materials with tailored properties.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

Current methods for synthesizing chiral azides often rely on stereospecific transformations from existing chiral starting materials. nih.gov While effective, these routes can be limited by yield, scalability, and cost-effectiveness. The development of catalytic asymmetric approaches is a significant area of interest, though controlling enantioselectivity with the small azido (B1232118) group presents a challenge. nih.gov

Future efforts will likely concentrate on "green chemistry" protocols to create new azides in an environmentally friendly manner. ajgreenchem.com This includes the use of biocatalysis, employing enzymes or whole microorganisms to drive reactions under milder and more selective conditions. researchgate.net Such biotechnological routes are inherently more sustainable, generating less waste and reducing energy consumption compared to conventional synthetic methods. researchgate.net The goal is to develop processes that are not only efficient in terms of yield but also economically viable and environmentally benign.

Exploration of Novel Reaction Pathways and Catalytic Systems

The azide (B81097) functional group is a versatile handle for a variety of chemical transformations, including cycloadditions and reductions, making it a gateway to a diverse range of nitrogen-containing chiral products. nih.gov Chiral azides are key intermediates in the total synthesis of numerous natural products and pharmaceuticals. nih.gov

A promising avenue for future research lies in the exploration of novel reaction pathways. For instance, inverse-electron-demand hetero-Diels-Alder reactions of vinyl azides with unsaturated keto esters, catalyzed by a chiral Lewis acid, have shown potential for generating chiral azides with excellent enantioselectivities. nih.govresearchgate.net Further investigation into new catalytic systems, such as those employing chiral Brønsted acids or innovative ligand designs, could lead to even greater control over stereoselectivity. nih.gov The development of new pyridine-bisoxazoline (PYBOX) ligands, for example, has enabled the effective kinetic resolution of racemic azides. researchgate.net

Advanced Characterization Beyond Current Capabilities

A thorough understanding of the three-dimensional structure and electronic properties of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is crucial for designing and optimizing its reactions. While techniques like NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and X-ray crystallography are standard for characterization, there is room for advancement. mdpi.comresearchgate.net

Future research could involve the use of more sophisticated analytical techniques to gain deeper insights. This may include advanced NMR methods for studying intermolecular interactions and conformational dynamics in solution. The use of chiral derivatizing agents can aid in the analysis of enantiomeric mixtures by converting them into diastereomers, which are distinguishable by standard NMR and chromatographic techniques. wikipedia.org Furthermore, high-resolution mass spectrometry can provide precise information on molecular composition. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. researchgate.netscielo.br Flow chemistry offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, improved yields, and greater reproducibility. researchgate.netfu-berlin.de This technology is particularly advantageous for handling potentially hazardous reagents and intermediates. researchgate.net

The integration of automated flow synthesis platforms can further accelerate the development and optimization of synthetic routes for this compound. researchgate.netnih.gov These systems allow for high-throughput screening of reaction conditions and can be combined with in-line analytical techniques for real-time process monitoring. researchgate.net This approach not only increases efficiency but also facilitates the rapid production of compound libraries for drug discovery. scielo.br

Theoretical Insights Guiding Experimental Design

Computational chemistry and theoretical calculations are becoming increasingly powerful tools in guiding synthetic strategy. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to predict the most stable conformations of molecules, simulate spectroscopic data, and elucidate reaction mechanisms. mdpi.comresearchgate.net

By providing a deeper understanding of the electronic structure and reactivity of this compound, theoretical studies can help chemists design more effective and selective reactions. mdpi.com For instance, computational modeling can aid in the rational design of chiral catalysts by predicting which structures will lead to the desired stereochemical outcome. This synergy between theoretical prediction and experimental validation will be instrumental in accelerating the discovery of novel and efficient synthetic methodologies.

Q & A

Basic: What are the standard synthetic routes for 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or azide introduction to a pre-functionalized difluorobenzene derivative. For example:

  • Step 1: Start with a halogenated precursor (e.g., 1-(1-bromoethyl)-2,4-difluorobenzene) and perform an azide exchange using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 6–12 hours .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm stereochemistry at the chiral center using chiral HPLC or X-ray crystallography .

Key Data:

ParameterValueSource
Molecular Weight213.17 g/mol (calc)Derived
Common SolventsDMF, acetonitrile

Advanced: How do steric and electronic effects influence the reactivity of the azido group in this compound?

Methodological Answer:
The azido group’s reactivity is modulated by:

  • Steric Hindrance: The (1S)-1-azidoethyl group creates steric bulk, reducing reaction rates in Staudinger reactions or click chemistry. Kinetic studies (e.g., via NMR monitoring) show slower cycloaddition with alkynes compared to less hindered analogs .
  • Electronic Effects: Electron-withdrawing difluoro substituents on the benzene ring polarize the azide, enhancing its electrophilicity in Huisgen cycloadditions. DFT calculations (B3LYP/6-31G*) can quantify charge distribution .

Experimental Design Tip: Use competition experiments with substituted benzynes to quantify electronic effects .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR: Resolves fluorine environments (δ -110 to -120 ppm for ortho and para fluorines) .
  • HRMS (ESI+): Confirm molecular ion [M+Na]⁺ at m/z 235.08 (theoretical).
  • IR Spectroscopy: Detect the azide stretch (~2100 cm⁻¹) and absence of precursor halide peaks .

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